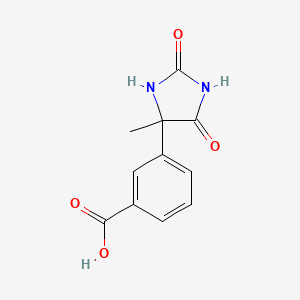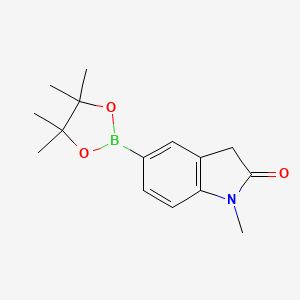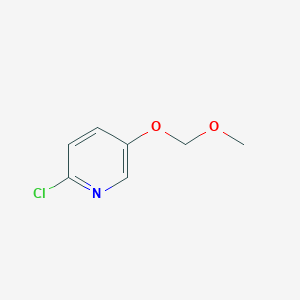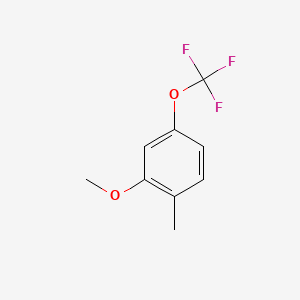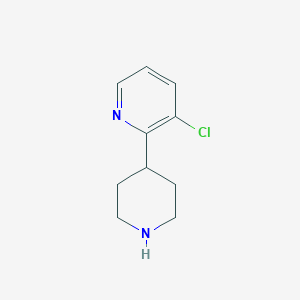![molecular formula C10H20N2 B1427442 4-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933689-94-2](/img/structure/B1427442.png)
4-Methyl-1,4-diazaspiro[5.5]undecane
Overview
Description
4-Methyl-1,4-diazaspiro[5.5]undecane is a chemical compound . It contains a total of 48 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 sulfonamide .
Synthesis Analysis
The synthesis of 1,4-diazaspiro[5.5]undecane and its analogues has been described in a patent application . The process involves preparing these compounds for use in the creation of certain pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,4-diazaspiro[5.5]undecane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 48 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,4-diazaspiro[5.5]undecane, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found in chemical databases .Scientific Research Applications
Chemical Synthesis and Applications
4-Methyl-1,4-diazaspiro[5.5]undecane is a diazine compound, a class of heterocyclic compounds with two nitrogen atoms. These compounds have diverse chemical and biological properties and are synthesized for various applications. For example, a practical synthesis method was developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceutical compounds. This method circumvents the use of expensive and toxic materials, making the synthesis more practical and economical (Qiu et al., 2009).
Biological Activities and Pharmaceutical Applications
The 1,4-diazepine ring system, which is structurally related to 4-Methyl-1,4-diazaspiro[5.5]undecane, is associated with a wide range of biological activities. These compounds are studied extensively for their therapeutic potential. The 1,4-diazepine derivatives exhibit significant biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, making them highly relevant for pharmaceutical applications (Rashid et al., 2019).
Future Directions
The future directions of research on 4-Methyl-1,4-diazaspiro[5.5]undecane could involve further exploration of its potential applications in the treatment of diseases, given the antiviral activity observed in related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .
properties
IUPAC Name |
4-methyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBTTDXFABNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4-diazaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



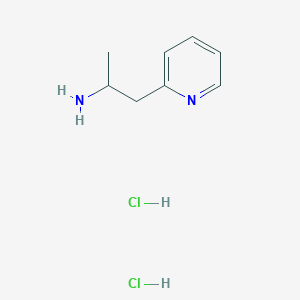
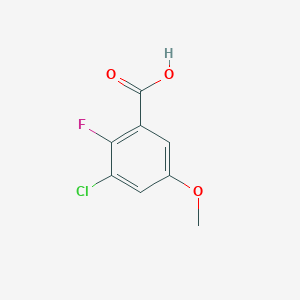

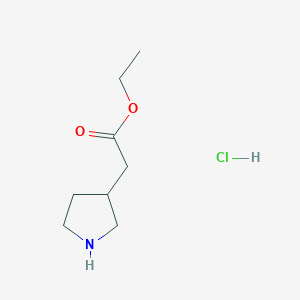
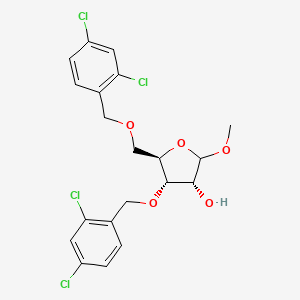
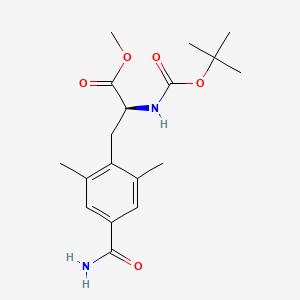
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

